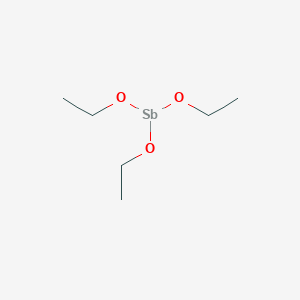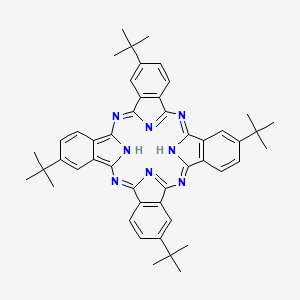
sodium;2-hydroxyacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;2-hydroxyacetate, also known as sodium glycolate, is a chemical compound with the molecular formula C2H3NaO3. It is a white crystalline powder that is highly soluble in water and moderately soluble in alcohol. This compound is derived from glycolic acid and is characterized by its slightly sour taste and odor .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium;2-hydroxyacetate is typically synthesized through the reaction of monochloroacetic acid with sodium hydroxide. The process involves dissolving monochloroacetic acid in distilled water and carefully adding sodium hydroxide to adjust the pH to 9. As the sodium hydroxide is added, the temperature rises, eventually reaching boiling point. The mixture is maintained at 80-100°C for 2 hours, ensuring the pH does not drop below 9. The solution is then concentrated until a thin film forms on the surface, followed by filtration and crystallization to obtain the final product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is often subjected to further purification steps, such as recrystallization, to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Sodium;2-hydroxyacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form glycolic acid.
Reduction: It can be reduced to form ethylene glycol.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Glycolic acid.
Reduction: Ethylene glycol.
Substitution: Various substituted glycolates depending on the reagents used.
Scientific Research Applications
Sodium;2-hydroxyacetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a buffering agent in various chemical reactions.
Biology: It is used in biochemical studies as a substrate for enzymes involved in glycolate metabolism.
Medicine: It is used in pharmaceutical formulations as a disintegrant, suspending agent, and gelling agent.
Mechanism of Action
The mechanism of action of sodium;2-hydroxyacetate involves its ability to penetrate the deeper layers of the skin, stimulating cell renewal. In pharmaceutical applications, it acts as a disintegrant by absorbing water and swelling, which helps in the breakdown of tablets and capsules. Its molecular targets include enzymes involved in glycolate metabolism, and it affects pathways related to cell proliferation and differentiation .
Comparison with Similar Compounds
Similar Compounds
Glycolic acid: The parent compound of sodium;2-hydroxyacetate, used in similar applications but with different solubility and reactivity properties.
Sodium lactate: Another sodium salt of an alpha-hydroxy acid, used in similar applications but with different chemical properties.
Uniqueness
This compound is unique due to its high solubility in water and its ability to act as both a buffering agent and a disintegrant. Its effectiveness in penetrating the skin and stimulating cell renewal makes it particularly valuable in cosmetic and pharmaceutical applications .
Properties
Molecular Formula |
C2H3NaO3 |
|---|---|
Molecular Weight |
99.026 g/mol |
IUPAC Name |
sodium;2-hydroxyacetate |
InChI |
InChI=1S/C2H4O3.Na/c3-1-2(4)5;/h3H,1H2,(H,4,5);/q;+1/p-1/i2+1; |
InChI Key |
VILMUCRZVVVJCA-CGOMOMTCSA-M |
Isomeric SMILES |
C([13C](=O)[O-])O.[Na+] |
Canonical SMILES |
C(C(=O)[O-])O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


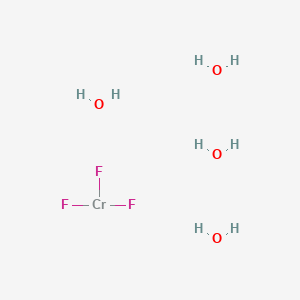
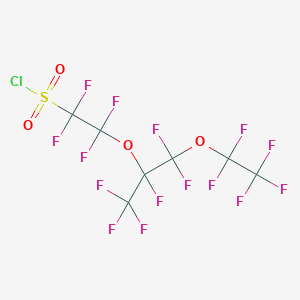
![1,2-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium;hydrochloride](/img/structure/B12062104.png)




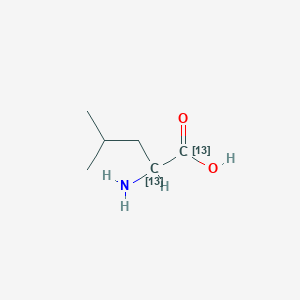
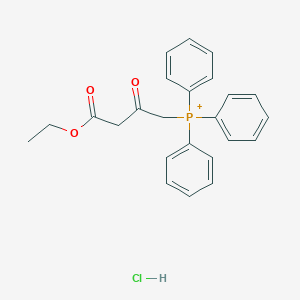
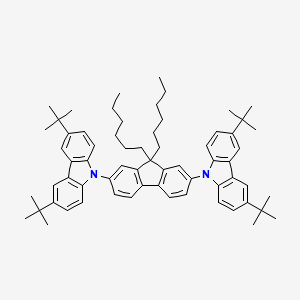

![[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-2-yl]methyl acetate](/img/structure/B12062133.png)
